Hydrogen Bond Donor Count: Carbamate vs. Acetamide Determines ATP-Pocket Interaction Capacity
The target compound possesses one hydrogen bond donor (carbamate NH) versus zero for the acetamide-based CB5468139 [1]. In ATP-competitive kinase inhibitors, the presence and positioning of a hydrogen bond donor in the hinge-binding region directly impacts affinity and selectivity. CB5468139 relies solely on hydrogen bond acceptors (carbonyl oxygens) for hinge recognition, contributing to its polypharmacology profile (inhibition of TNK2, AURKB, Met, Syk, AURKC, Fyn, Flt2, PIM2, MST2, CLK1, Tie1, and Fak at >50% at 2 µM) . The additional HBD in the target compound is expected to alter the hydrogen bonding network within the ATP pocket, potentially shifting selectivity away from the broad off-target kinase engagement observed with CB5468139.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (carbamate NH) |
| Comparator Or Baseline | CB5468139: 0 HBD (acetamide); NCDDNB: 1 HBD (benzamide NH) |
| Quantified Difference | Δ = +1 vs. CB5468139; equivalent to NCDDNB |
| Conditions | In silico structural analysis; PubChem-computed descriptors |
Why This Matters
An additional HBD rewires kinase hinge-binding interactions, providing a chemically distinct selectivity starting point for lead optimization compared to CB5468139.
- [1] PubChem Compound Summary CID 2768126. Computed Properties: Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information. View Source
